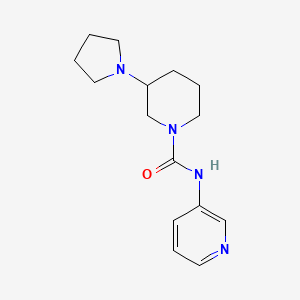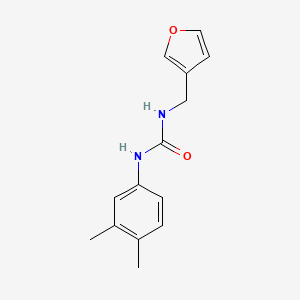![molecular formula C15H13N3O2 B7527210 1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPO and has shown promising results in various studies.
Wirkmechanismus
MPO binds to specific proteins through hydrogen bonding and hydrophobic interactions. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence. The exact mechanism of action of MPO is still being studied, but it is thought to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
MPO has been shown to have minimal toxicity and is well tolerated by cells and animals. Studies have shown that MPO does not affect cell viability or cause any significant changes in cell behavior. Additionally, MPO has been shown to have minimal effects on physiological processes in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPO is its ability to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions. Additionally, MPO is highly fluorescent, making it easy to detect binding events. However, one limitation of MPO is that it requires specific conditions for binding, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MPO in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems, such as in the study of diseases like cancer. Additionally, MPO may have potential as a diagnostic tool for certain diseases, as it has been shown to selectively bind to cancer cells. Further research is needed to fully understand the potential applications of MPO in scientific research.
Synthesemethoden
The synthesis of MPO involves the reaction of 2-acetylpyridine with 2-amino-5-methylbenzyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to form the final compound, MPO.
Wissenschaftliche Forschungsanwendungen
MPO has been used in several scientific research studies due to its potential as a fluorescent probe. This compound has been shown to selectively bind to certain proteins and has been used to study protein-protein interactions in vitro. Additionally, MPO has been used to study the behavior of cells in vivo and has shown potential as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-2-3-5-12(11)8-18-9-13(6-7-14(18)19)15-17-16-10-20-15/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZVCIAJYLCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


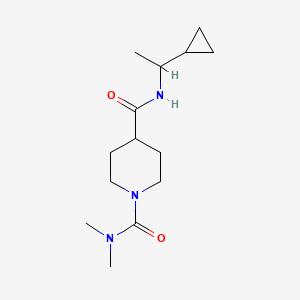
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
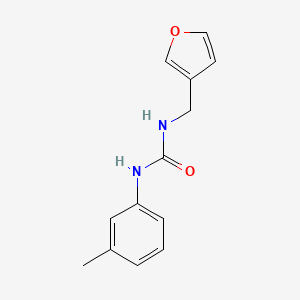

![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
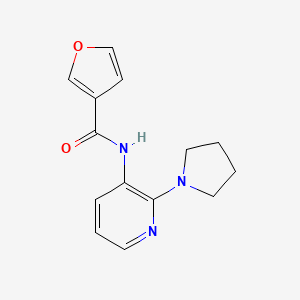

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
